molecular formula C25H20ClN3O3S B2494916 2-([1,1'-biphenyl]-4-yl)-N-(2-(3-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide CAS No. 872596-57-1

2-([1,1'-biphenyl]-4-yl)-N-(2-(3-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide

Cat. No. B2494916
CAS RN: 872596-57-1
M. Wt: 477.96
InChI Key: NFILRZBFXGZGBY-UHFFFAOYSA-N
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Description

The compound under discussion belongs to a class of chemicals characterized by complex molecular structures that incorporate elements such as biphenyl, chlorophenyl, and thieno[3,4-c]pyrazol moieties. These components are known for their potential in various applications due to their unique chemical and physical properties.

Synthesis Analysis

The synthesis of similar compounds often involves multi-step reactions, including condensation, cyclization, and functional group transformations. For instance, the synthesis of N-(4-Nitrophenyl)-2-{2-[3-(4-chlorophenyl)-5-[4-(propan-2-yl)phenyl]-4,5-dihydro-1H-pyrazol-1-yl]-4-oxo-4,5-dihydro-1,3-thiazol-5-yl}acetamide demonstrates the complexity of synthesizing such molecules, involving reactions of carbothioamide with N-(4-nitrophenyl)maleimide, evidenced by FT-IR, NMR, and LCMS data (Salian, Narayana, & Sarojini, 2017).

Molecular Structure Analysis

Crystal structure analysis reveals the molecular arrangements and bonding patterns within compounds. For example, the analysis of two C,N-disubstituted acetamides indicated complex hydrogen bonding patterns, showcasing the detailed molecular arrangement (Narayana, Yathirajan, Rathore, & Glidewell, 2016).

properties

IUPAC Name

N-[2-(3-chlorophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-(4-phenylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20ClN3O3S/c26-20-7-4-8-21(14-20)29-25(22-15-33(31,32)16-23(22)28-29)27-24(30)13-17-9-11-19(12-10-17)18-5-2-1-3-6-18/h1-12,14H,13,15-16H2,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFILRZBFXGZGBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(N(N=C2CS1(=O)=O)C3=CC(=CC=C3)Cl)NC(=O)CC4=CC=C(C=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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